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Introduction
Tebipenem (formerly SPR859) is a broad-spectrum carbapenem antibiotic, a class of β-lactam

antibiotics known for their wide range of activity against Gram-positive and Gram-negative

bacteria.[1] What distinguishes Tebipenem is its oral bioavailability, a significant advantage

over most other carbapenems which require intravenous administration.[1][2] It is administered

as a prodrug, Tebipenem Pivoxil, which is rapidly converted to the active form, Tebipenem, in

the body.[3][4] This guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, antimicrobial spectrum, and

pharmacokinetic/pharmacodynamic (PK/PD) profile of Tebipenem, intended for researchers

and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties
Tebipenem's core structure is a carbapenem, characterized by a fused β-lactam and a five-

membered ring system. Tebipenem Pivoxil is the pivaloyloxymethyl ester prodrug of

Tebipenem, designed to enhance oral absorption and bioavailability.[1] The hydrobromide salt

of Tebipenem Pivoxil (Tebipenem Pivoxil Hydrobromide, TBP-PI-HBr, formerly SPR994) has

been developed to improve the drug substance and product properties, including stability.[5][6]
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Chemical Structures

Figure 1. Chemical Structures of Tebipenem and Tebipenem Pivoxil.

Physicochemical Properties
A summary of the key physicochemical properties of Tebipenem and its prodrug, Tebipenem
Pivoxil, is presented in Table 1.
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Property Tebipenem Tebipenem Pivoxil
Tebipenem Pivoxil
Hydrobromide

Molecular Formula C₁₆H₂₁N₃O₄S₂[7] C₂₂H₃₁N₃O₆S₂[5] C₂₂H₃₂BrN₃O₆S₂

Molecular Weight 383.49 g/mol [7] 497.63 g/mol [5] 578.55 g/mol

CAS Number 161715-21-5[7] 161715-24-8[5] Not Available

Appearance Solid[4]
White to beige

powder[8]
Crystalline solid

Melting Point Not Available ~133 °C[3] ~163-167 °C[3]

Solubility

Soluble in water

(≥19.15 mg/mL with

gentle warming)[4]

Soluble in DMSO and

dimethylformamide

(~30 mg/mL).

Sparingly soluble in

aqueous buffers.

(~0.14 mg/mL in a 1:6

solution of

DMSO:PBS at pH 7.2)

[9]

Not Available

pKa 7.14 (predicted)[2] Not Available Not Available

LogP 0.6 (predicted)[7] 2.3 (predicted)[5] Not Available

Mechanism of Action
Tebipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial

cell wall synthesis.[2] The primary targets of Tebipenem are the penicillin-binding proteins

(PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10]

[11]

The process begins with the oral administration of Tebipenem Pivoxil, which is absorbed and

rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety,

Tebipenem, into the systemic circulation.[3] Tebipenem then penetrates the bacterial cell wall

and covalently binds to the active site of PBPs. This acylation inactivates the PBPs, preventing

the cross-linking of peptidoglycan chains.[12] The inhibition of peptidoglycan synthesis leads to
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a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately

causing cell death.[2] Tebipenem has shown a high affinity for multiple PBPs, particularly PBP

2 in Gram-negative bacteria.[13]

Gastrointestinal Tract
Systemic Circulation

Bacterial Cell

Tebipenem Pivoxil
(Oral Administration)

Intestinal
Esterases

Hydrolysis Tebipenem
(Active Form) TebipenemEnters Bacterium Penicillin-Binding

Proteins (PBPs)
Inhibition Peptidoglycan

Cross-linking Cell Lysis and DeathDisruption leads to

Click to download full resolution via product page

Prodrug activation and mechanism of action of Tebipenem.

Signaling Pathways and Cellular Effects of PBP
Inhibition
Inhibition of peptidoglycan synthesis by β-lactam antibiotics, including carbapenems, triggers a

variety of stress responses in bacteria. While the primary effect is the structural weakening of

the cell wall, downstream signaling pathways are also activated as the cell attempts to cope

with this stress.

In Gram-negative bacteria, the Cpx and Rcs two-component systems are known to respond to

envelope stress.[7] These systems can upregulate the expression of genes involved in cell wall

homeostasis and repair. For instance, the Rcs system has been shown to positively regulate

the expression of PBP1a and PBP1b.[7] In Vibrio cholerae, a histidine kinase/response

regulator pair, WigKR, is activated by cell wall-acting antibiotics, leading to increased

expression of cell wall synthesis genes.[2]

In Gram-positive bacteria, two-component systems and PASTA kinases are involved in sensing

and responding to cell wall stress.[14] These systems can modulate the expression of genes

related to cell wall biosynthesis, metabolism, and virulence. The BlaRI/MecRI system in

staphylococci is a specific example, where β-lactam binding to the sensory protein leads to the

inactivation of a repressor and subsequent expression of a β-lactamase.[4]
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Cellular response to Tebipenem-induced cell wall stress.

Antimicrobial Spectrum
Tebipenem exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-

negative pathogens, including many multidrug-resistant (MDR) strains.[9] Its activity is

particularly notable against Enterobacterales, including those producing extended-spectrum β-
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lactamases (ESBLs) and AmpC β-lactamases.[10][15] However, like other carbapenems,

Tebipenem is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48,

and NDM-1.[10]

The following tables summarize the in vitro activity of Tebipenem (or its prodrug, Tebipenem
Pivoxil) against a range of clinically relevant bacteria, as indicated by the minimum inhibitory

concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 2: In Vitro Activity of Tebipenem Against Gram-
Positive Bacteria

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)

Staphylococcus

aureus (MSSA)
≤0.063 ≤0.125 [7]

Staphylococcus

aureus (MRSA)
8 16 [16]

Staphylococcus

epidermidis (MSSE)
0.25 0.5 [16]

Staphylococcus

epidermidis (MRSE)
4 8 [16]

Streptococcus

pneumoniae

(penicillin-susceptible)

≤0.063 ≤0.063 [7]

Streptococcus

pneumoniae

(penicillin-resistant)

≤0.063 ≤0.063 [7]

Streptococcus

pyogenes
≤0.063 ≤0.125 [7]

Enterococcus faecalis 8 16 [7]

Enterococcus faecium 64 128 [7]
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Table 3: In Vitro Activity of Tebipenem Against Gram-
Negative Bacteria

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)

Escherichia coli 0.03 0.03 [5]

Klebsiella

pneumoniae
0.03 0.125 [5]

Enterobacter

aerogenes
≤0.125 ≤0.125 [16]

Haemophilus

influenzae
0.125 0.25 [16]

Pseudomonas

aeruginosa
32 64 [16]

Acinetobacter

baumannii
32 64 [16]

Stenotrophomonas

maltophilia
32 64 [16]

Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Tebipenem has been evaluated in several clinical studies.

Following oral administration of Tebipenem Pivoxil Hydrobromide, the prodrug is rapidly

absorbed and converted to active Tebipenem.[4]

Table 4: Pharmacokinetic Parameters of Tebipenem in
Healthy Adults
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Parameter
Value (Mean ± SD
or Range)

Dosing Regimen Reference(s)

Cmax (mg/L) 11.37 ± 3.87 600 mg q8h (5 doses) [17]

Tmax (h) 1.00 (0.22 - 4.00) 600 mg q8h (5 doses) [17]

AUC₀₋₈ (mg·h/L) 17.9 (25.4% CV) 600 mg q8h (14 days) [10]

Half-life (t½) (h) 0.83 (20.0% CV) 600 mg q8h (14 days) [10]

Apparent Clearance

(CL/F) (L/h)
27.5 (30.1% CV) 600 mg q8h (14 days) [10]

Plasma Protein

Binding
36.1% - 45.2% Not specified [15][17]

Urinary Excretion (%

of dose)
38% - 64% 600 mg single dose [11]

The pharmacodynamic parameter that best correlates with the efficacy of Tebipenem is the

percentage of the dosing interval that the free drug concentration remains above the MIC

(%fT>MIC).

Experimental Protocols
Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
This method is used to determine the in vitro susceptibility of bacteria to Tebipenem.

Preparation of Tebipenem Stock Solution: A stock solution of Tebipenem is prepared by

dissolving the dry powder in an appropriate solvent, such as deionized water, to a

concentration of 1000 mg/L.[5]

Preparation of Microdilution Plates: The stock solution is serially diluted in cation-adjusted

Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., 0.004 to 4 mg/L).

These dilutions are dispensed into 96-well microtiter plates.[5]
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Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g.,

5% horse blood agar) and incubated. A 0.5 McFarland standard suspension is prepared in

sterile saline, which is further diluted in CAMHB to achieve a final inoculum density of

approximately 5 x 10⁵ CFU/mL in the wells.[5]

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension

and incubated at 35-37°C for 18-24 hours.[5]

MIC Determination: The MIC is defined as the lowest concentration of Tebipenem that

completely inhibits visible bacterial growth.[5]

Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC

29213, P. aeruginosa ATCC 27853) are included in each assay to ensure accuracy.[5]

Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of Tebipenem.

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day

prior).

Infection: A bacterial suspension of a known concentration is injected intramuscularly into the

thigh of the mice.

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with Tebipenem
Pivoxil (administered orally) or a control is initiated.[16]

Assessment of Efficacy: At various time points, mice are euthanized, and the infected thigh

muscle is aseptically removed and homogenized. Serial dilutions of the homogenate are

plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.

The reduction in bacterial load compared to control groups indicates the efficacy of the

treatment.
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A generalized workflow for the preclinical and clinical development of Tebipenem.

Quantification of Tebipenem in Plasma by LC-MS/MS
This method is used for pharmacokinetic analysis.
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Sample Preparation: Plasma samples are subjected to protein precipitation using

acetonitrile. A stabilizing agent, such as 3-morpholinopropanesulfonic acid (MOPS), may be

added to prevent degradation of Tebipenem.[6]

Chromatographic Separation: The supernatant is injected into an ultra-high-performance

liquid chromatography (UPLC) system equipped with a suitable column (e.g., ACQUITY

UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous

component and an organic solvent (e.g., acetonitrile) is used for separation.[6]

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer

(MS/MS) for detection and quantification of Tebipenem. The analysis is typically performed

in the positive ion mode using multiple reaction monitoring (MRM).[6]

Quantification: A calibration curve is generated using standards of known concentrations to

quantify Tebipenem in the plasma samples. The lower limit of quantification (LLOQ) is

typically around 0.1 µg/mL.[6]

Conclusion
Tebipenem, delivered as its oral prodrug Tebipenem Pivoxil, represents a significant

advancement in the carbapenem class of antibiotics. Its broad spectrum of activity, particularly

against multidrug-resistant Gram-negative pathogens, combined with the convenience of oral

administration, makes it a promising therapeutic option for a variety of infections. This technical

guide has provided a detailed overview of its chemical structure, physicochemical properties,

mechanism of action, and pharmacokinetic/pharmacodynamic profile, offering valuable

information for researchers and drug development professionals. Further research into its

clinical applications and the evolving landscape of antimicrobial resistance will continue to

define the role of Tebipenem in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92504662.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92504662.htm
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92504662.htm
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92504662.htm
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://www.benchchem.com/product/b1682724?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]

2. Tebipenem | 161715-21-5 | LGA71521 | Biosynth [biosynth.com]

3. CN110804057A - Crystal form of tebipenem pivoxil hydrobromide, preparation method of
crystal form, pharmaceutical composition and pharmaceutical application of crystal form -
Google Patents [patents.google.com]

4. raybiotech.com [raybiotech.com]

5. Tebipenem Pivoxil | C22H31N3O6S2 | CID 9892071 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. TEBIPENEM PIVOXIL | 161715-24-8 [chemicalbook.com]

7. Tebipenem | C16H21N3O4S2 | CID 9800194 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. medchemexpress.com [medchemexpress.com]

11. [PDF] Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem
Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo | Semantic Scholar
[semanticscholar.org]

12. Tebipenem pivoxil (L-084) | C22H31N3O6S2 | CID 129010004 - PubChem
[pubchem.ncbi.nlm.nih.gov]

13. Tebipenem - Wikipedia [en.wikipedia.org]

14. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry |
PharmaCompass.com [pharmacompass.com]

15. mdpi.com [mdpi.com]

16. researchgate.net [researchgate.net]

17. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Tebipenem: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682724#chemical-structure-and-properties-of-
tebipenem]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.sperotherapeutics.com/pipeline/tebipenem-hbr
https://www.biosynth.com/p/LGA71521/161715-21-5-tebipenem
https://patents.google.com/patent/CN110804057A/en
https://patents.google.com/patent/CN110804057A/en
https://patents.google.com/patent/CN110804057A/en
https://www.raybiotech.com/tebipenem-331-21348
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92504662.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem
https://pubmed.ncbi.nlm.nih.gov/32423950/
https://pubmed.ncbi.nlm.nih.gov/32423950/
https://www.researchgate.net/figure/Chemical-structure-of-tebipenem_fig3_277779712
https://www.medchemexpress.com/tebipenem-pivoxil.html
https://www.semanticscholar.org/paper/Antibacterial-Properties-of-Tebipenem-Pivoxil-a-New-Yao-Wang/971405b292a0535347987dc8dcb1ff8a960892cf
https://www.semanticscholar.org/paper/Antibacterial-Properties-of-Tebipenem-Pivoxil-a-New-Yao-Wang/971405b292a0535347987dc8dcb1ff8a960892cf
https://www.semanticscholar.org/paper/Antibacterial-Properties-of-Tebipenem-Pivoxil-a-New-Yao-Wang/971405b292a0535347987dc8dcb1ff8a960892cf
https://pubchem.ncbi.nlm.nih.gov/compound/129010004
https://pubchem.ncbi.nlm.nih.gov/compound/129010004
https://en.wikipedia.org/wiki/Tebipenem
https://www.pharmacompass.com/chemistry-chemical-name/tebipenem-pivoxil
https://www.pharmacompass.com/chemistry-chemical-name/tebipenem-pivoxil
https://www.mdpi.com/1420-3049/21/1/62
https://www.researchgate.net/publication/334149132_Safety_Pharmacokinetics_and_Food_Effect_of_Tebipenem_Pivoxil_Hydrobromide_After_Single_and_Multiple_Ascending_Oral_Doses_in_Healthy_Adult_Subjects
https://www.selleckchem.com/products/Tebipenem-pivoxil(L-084).html
https://www.benchchem.com/product/b1682724#chemical-structure-and-properties-of-tebipenem
https://www.benchchem.com/product/b1682724#chemical-structure-and-properties-of-tebipenem
https://www.benchchem.com/product/b1682724#chemical-structure-and-properties-of-tebipenem
https://www.benchchem.com/product/b1682724#chemical-structure-and-properties-of-tebipenem
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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